
Iriflophenone
Descripción general
Descripción
Iriflophenone is a natural product found in various plants such as Iris potaninii, Iris domestica, and Aquilaria sinensis . It is a bioactive compound with various potential therapeutic applications .
Synthesis Analysis
The synthesis of Iriflophenone involves complex biochemical processes within the plants where it is found. The stability of Iriflophenone and its derivatives has been studied using thermal degradation kinetics and Arrhenius plot models .Molecular Structure Analysis
Iriflophenone has a molecular formula of C13H10O5 and a molecular weight of 246.21 g/mol . It contains a benzophenone core structure with hydroxyl groups at positions 2, 4, and 6 .Chemical Reactions Analysis
Iriflophenone and its derivatives exhibit first-order degradation kinetics during high-temperature oxidation . The presence of a glucose moiety at certain positions in the benzene ring can influence the thermal stability of these compounds .Physical And Chemical Properties Analysis
Iriflophenone has a molecular weight of 246.21 g/mol, an exact mass of 246.05282342 g/mol, and a monoisotopic mass of 246.05282342 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Natural Antibiotic for Gastrointestinal Tract Infections
Iriflophenone-3-C-β-D glucopyranoside, a derivative of Iriflophenone, has shown promise as a natural antibiotic for treating gastrointestinal tract infections. It has been isolated from the plant Dryopteris ramosa and exhibits strong antibacterial potential against strains like Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . This compound could be a significant step forward in the development of treatments for bacterial infections of the digestive system.
Ethnomedicinal Applications
The aqueous fraction of Dryopteris ramosa, which contains Iriflophenone derivatives, is traditionally used to cure gastrointestinal disorders in the Galliyat region of Pakistan. This ethnopharmacological use is supported by the antibacterial properties of the compound, validating traditional medicinal practices .
Cytotoxicity Studies
Iriflophenone compounds have been studied for their cytotoxic effects. For instance, the aqueous and 70% ethanolic extracts of Iriflophenone derivatives have been shown to decrease keratinocyte cell viability in concentration-dependent manners. This suggests potential applications in studying the mechanisms of cell death and could be relevant in cancer research .
Thermal Degradation Kinetics
Research into the thermal degradation kinetics of Iriflophenone derivatives like Iriflophenone 3,5-C-β-d-diglucoside and Iriflophenone 3-C-β-d-glucoside has been conducted. Understanding the stability and degradation of these compounds under various temperatures can inform their storage and use in pharmaceuticals .
pH-Rate Profiles
The pH-rate profiles of Iriflophenone derivatives are also studied to assess their stability across different pH levels. This is crucial for formulating compounds that are stable in the varying pH environments they may encounter in biological systems or industrial processes .
Antimicrobial Plant Extracts
Iriflophenone is part of a broader category of antimicrobial plant extracts. Its activity contributes to the understanding of how plant-based compounds can be used to combat microbial infections, which is particularly relevant in the face of rising antibiotic resistance .
Pharmacological Actions Overview
The pharmacological actions of Iriflophenone derivatives are diverse, indicating a wide range of potential therapeutic applications. Studies provide an overview of these actions, which could lead to the development of new drugs based on these compounds .
Bioactive Compound Isolation
The process of isolating bioactive compounds like Iriflophenone derivatives from plants is an important area of research. It involves techniques such as column chromatography and spectroscopic methods for structural elucidation, which are essential for natural product chemistry and drug discovery .
Safety And Hazards
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWDTJDEGSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iriflophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major plant sources of iriflophenone and its derivatives?
A1: Iriflophenone and its glycosylated derivatives are primarily found in the leaves of plants belonging to the genera Aquilaria, Cyclopia, and Mangifera. [, , , , , , , , , , ]
Q2: Which specific iriflophenone derivatives have been isolated from Aquilaria species?
A2: Studies have identified iriflophenone 3-C-β-D-glucoside, iriflophenone 3,5-C-β-D-diglucoside, and iriflophenone 2-O-α-L-rhamnopyranoside as major constituents in Aquilaria leaves. [, , , , ]
Q3: Besides Aquilaria, what other plant sources contain iriflophenone 3-C-β-D-glucoside?
A3: Iriflophenone 3-C-β-D-glucoside has also been isolated from Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa. [, , ]
Q4: What are the primary analytical techniques used to identify and quantify iriflophenone derivatives in plant extracts?
A4: Researchers widely employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS) for both qualitative and quantitative analyses. [, , , , , , , , ]
Q5: Can you elaborate on the use of HPLC-DAD in analyzing iriflophenone derivatives?
A5: HPLC-DAD allows the separation and identification of individual iriflophenone glycosides based on their unique retention times and UV-Vis absorption spectra. [, , , , ] This technique is crucial for characterizing the complex phenolic profiles of plant extracts.
Q6: How does HPLC-MS contribute to understanding the chemical composition of these extracts?
A6: HPLC-MS provides accurate mass data and fragmentation patterns of the separated compounds, enabling the identification of known iriflophenone derivatives and the discovery of novel analogs. [, , , , , ]
Q7: Has any research explored the use of Enzyme-Linked Immunosorbent Assay (ELISA) for iriflophenone detection?
A7: Yes, a study developed a specific polyclonal antibody-based ELISA for the rapid and sensitive detection of iriflophenone 3-C-β-D-glucoside in Aquilaria samples. [, ] This method offers a promising alternative for high-throughput screening.
Q8: What is the reported molecular formula and molecular weight of iriflophenone?
A8: Iriflophenone has a molecular formula of C13H10O5 and a molecular weight of 246.22 g/mol. []
Q9: Which spectroscopic techniques were used to determine the structure of iriflophenone?
A9: The structure of iriflophenone was elucidated using Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q10: What is the core structure of iriflophenone and its derivatives?
A10: Iriflophenone belongs to the benzophenone class of compounds. [, , ] Its derivatives often involve glycosylation at various positions on the benzophenone core. [, ]
Q11: What significant biological activities have been attributed to iriflophenone and its derivatives?
A11: Research suggests that iriflophenone derivatives, particularly iriflophenone 3-C-β-D-glucoside, display antioxidant, anti-inflammatory, antidiabetic, antiplatelet, and α-glucosidase inhibitory activities. [, , , , , , , , , ]
Q12: How potent is iriflophenone 3-C-β-D-glucoside in inhibiting α-glucosidase compared to other compounds?
A12: While iriflophenone 3-C-β-D-glucoside showed α-glucosidase inhibitory activity, genkwanin, an O-methylated flavone also found in Aquilaria crassna leaves, exhibited more potent inhibition in the same study. []
Q13: Can you elaborate on the antioxidant properties of iriflophenone derivatives?
A13: Iriflophenone 3-C-β-D-glucoside, iriflophenone 3,5-C-β-D-diglucoside, and mangiferin, commonly found together in Aquilaria crassna leaves, have demonstrated antioxidant effects. [, , ] Specifically, iriflophenone 3-C-β-D-glucoside showed significant radical scavenging activity and increased the expression of antioxidant enzymes like glutathione peroxidase-1 in HEK-293 cells. []
Q14: How do the antioxidant capacities of iriflophenone 3-C-β-D-glucoside compare to mangiferin and isomangiferin?
A14: Studies using online HPLC antioxidant assays revealed that iriflophenone 3-C-β-D-glucoside possesses comparable antioxidant capacity to mangiferin and isomangiferin, key bioactive xanthones found in Cyclopia genistoides. []
Q15: What is the role of iriflophenone 3-C-β-D-glucoside in influencing blood glucose levels?
A15: In vivo studies using a diabetic mouse model demonstrated that iriflophenone 3-C-β-D-glucoside effectively lowered fasting blood glucose levels, exhibiting potency comparable to insulin. []
Q16: How does iriflophenone 3-C-β-D-glucoside exert its blood glucose-lowering effects?
A16: Iriflophenone 3-C-β-D-glucoside, similar to the methanolic extract of Aquilaria sinensis, enhances glucose uptake in rat adipocytes, suggesting a potential mechanism for its antidiabetic activity. []
Q17: Are there any studies investigating the anti-inflammatory effects of iriflophenone derivatives?
A17: Yes, research has shown that an ethanolic extract of Aquilaria malaccensis leaves, containing iriflophenone 2-O-α-L-rhamnopyranoside and iriflophenone 3-C-β-D-glucoside, exhibits anti-inflammatory activity by suppressing nitric oxide production in LPS/IFN-γ-stimulated RAW 264.7 macrophages. []
Q18: Has the potential of iriflophenone derivatives in managing obesity been explored?
A18: A study using 3T3-L1 adipocytes indicated that fractions enriched with iriflophenone-3-C-β-D-glucoside-4-O-β-D-glucoside, a benzophenone, influenced lipid metabolism by stimulating lipolysis and modulating the expression of genes involved in lipid metabolism. []
Q19: What is the significance of studying the thermal degradation kinetics of iriflophenone derivatives?
A19: Understanding the thermal stability of iriflophenone 3,5-C-β-d-diglucoside and iriflophenone 3-C-β-d-glucoside, as conducted in a study on Aquilaria crassna leaf extract, is crucial for determining appropriate processing and storage conditions to maintain their bioactivity in food and pharmaceutical applications. []
Q20: What are the key findings regarding the stability of iriflophenone derivatives at different pH levels?
A20: pH-rate profile studies revealed that iriflophenone 3,5-C-β-d-diglucoside, iriflophenone 3-C-β-d-glucoside, and mangiferin exhibit good stability under neutral to acidic conditions, which is valuable information for formulating them into stable products. []
Q21: Are there any studies that investigate the structure-activity relationships of iriflophenone derivatives?
A21: A study focusing on the synthesis of iriflophenone 2-O-α-L-rhamnopyranoside and aquilarisinin, along with their derivatives, examined their α-glucosidase inhibitory activity, providing valuable insights into the structural features essential for bioactivity. []
Q22: What is the importance of exploring alternative applications of iriflophenone-rich plant materials, like mango leaves?
A22: Utilizing mango leaves, a by-product of the mango industry, as a source of bioactive compounds like iriflophenone 3-C-β-D-glucoside presents a sustainable approach to valorize agricultural waste and potentially develop valuable products. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



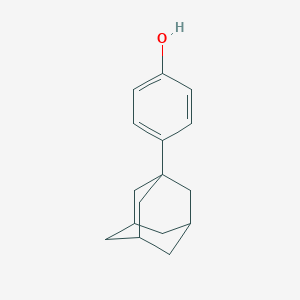

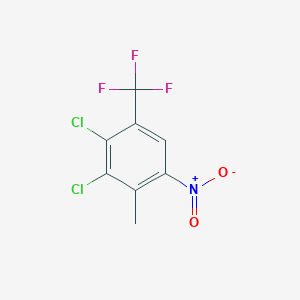
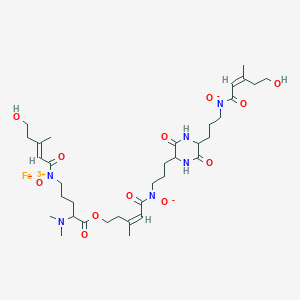
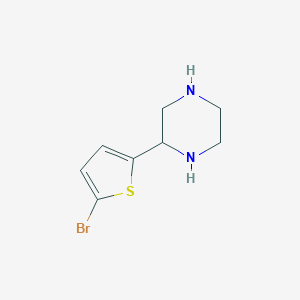
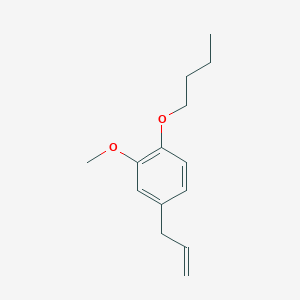


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)


